(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an acrylamide derivative, which are typically used in polymerization reactions. Acrylamides are known for their reactivity and ability to form polymers, which have a wide range of applications from wastewater treatment to gel electrophoresis in laboratories .
Molecular Structure Analysis
The compound contains a triazine ring, which is a six-membered ring with three nitrogens and three carbons. Triazines are known for their stability and are used in various industries, including agriculture and pharmaceuticals .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, acrylamides can participate in various reactions due to the presence of the double bond, including polymerization and addition reactions .Scientific Research Applications
Chemical Recognition and Interaction
- Compounds similar to (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide have been studied for their ability to recognize hydrophilic amino and N,N-dimethylamino compounds like methylene blue and acriflavine hydrochloride, transferring these from aqueous solutions to organic media (Sawada et al., 2000).
Photophysical Properties
- Close to planar conformations and hydrophobic interactions have been observed in the derivatives of similar compounds, with studies demonstrating the existence of short-lived Franck-Condon states and longer-lived twisted intramolecular charge transfer states (Keck et al., 1998).
Synthesis and Polymerization
- Derivatives of these compounds have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, showing potential for materials science and polymer chemistry (Matsukawa et al., 1980).
Photoinitiation in Polymerization
- Certain 1,3,5-triazine derivatives, closely related to the chemical , have been used as photoinitiators or co-initiators in the polymerization of acrylate monomers under UV-crosslinking or visible light, indicating their application in advanced material processing and manufacturing (Kabatc et al., 2011).
Sensing and Detection Applications
- Triazine-based hydrazine reagents, similar to the molecule , have been developed for the determination of aldehydes in waters, showcasing their potential in environmental monitoring and chemical sensing (Kempter & Karst, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-10H,11H2,1-4H3,(H,18,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPBRUTRSIPHA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.